molecular formula C10H12N2O B169357 2-(Methyl p-anisylamino)acetonitrile CAS No. 149399-58-6

2-(Methyl p-anisylamino)acetonitrile

Cat. No. B169357
M. Wt: 176.21 g/mol
InChI Key: LTZHWKAAOYGOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methyl p-anisylamino)acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 237.32 g/mol. MPAA has been found to have various biochemical and physiological effects that make it useful in a variety of research applications.

Mechanism Of Action

2-(Methyl p-anisylamino)acetonitrile acts as a reversible inhibitor of various enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. It binds to the active site of these enzymes, preventing the substrate from binding and inhibiting enzyme activity. The mechanism of action of 2-(Methyl p-anisylamino)acetonitrile has been extensively studied, and it has been found to be a potent inhibitor of these enzymes.

Biochemical And Physiological Effects

2-(Methyl p-anisylamino)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function. 2-(Methyl p-anisylamino)acetonitrile has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Methyl p-anisylamino)acetonitrile in lab experiments is its potency as an enzyme inhibitor. It has been found to be a highly effective inhibitor of cholinesterases, making it a useful tool in the study of these enzymes. However, one limitation of using 2-(Methyl p-anisylamino)acetonitrile is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(Methyl p-anisylamino)acetonitrile. One area of interest is the development of new drugs based on the structure of 2-(Methyl p-anisylamino)acetonitrile. Researchers are also interested in studying the effects of 2-(Methyl p-anisylamino)acetonitrile on other enzymes and proteins, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to determine the optimal concentration of 2-(Methyl p-anisylamino)acetonitrile for use in lab experiments and to better understand its toxicity profile.

Synthesis Methods

The synthesis of 2-(Methyl p-anisylamino)acetonitrile involves the reaction between p-anisidine and acrylonitrile. The reaction takes place in the presence of a catalyst, such as copper(I) bromide, and a solvent, such as acetonitrile. The resulting product is then purified through recrystallization to obtain the pure 2-(Methyl p-anisylamino)acetonitrile compound.

Scientific Research Applications

2-(Methyl p-anisylamino)acetonitrile has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been found to be a useful tool in the study of enzyme kinetics and protein-ligand interactions. 2-(Methyl p-anisylamino)acetonitrile has also been used to develop new drugs for the treatment of cancer and other diseases.

properties

CAS RN

149399-58-6

Product Name

2-(Methyl p-anisylamino)acetonitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-methoxy-N-methylanilino)acetonitrile

InChI

InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3

InChI Key

LTZHWKAAOYGOKT-UHFFFAOYSA-N

SMILES

CN(CC#N)C1=CC=C(C=C1)OC

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)OC

synonyms

N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile

Origin of Product

United States

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